4-Methylhexanoic acid

Catalog No.
S560765
CAS No.
1561-11-1
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylhexanoic acid

CAS Number

1561-11-1

Product Name

4-Methylhexanoic acid

IUPAC Name

4-methylhexanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)

InChI Key

DIVCBWJKVSFZKJ-UHFFFAOYSA-N

SMILES

CCC(C)CCC(=O)O

Synonyms

4-methylhexanoic acid

Canonical SMILES

CCC(C)CCC(=O)O

The exact mass of the compound 4-Methylhexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249817. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methylhexanoic acid (C7H14O2) is a highly specialized branched-chain fatty acid (BCFA) utilized primarily as a chiral building block in pharmaceutical synthesis, a critical analytical standard in microbiome metabolomics, and a high-impact organoleptic agent in flavor and fragrance formulations [1]. Unlike its linear structural isomer, heptanoic acid, the presence of a methyl group at the C4 position introduces a stereogenic center, alters thermal volatility, and fundamentally changes its receptor binding profile . For industrial and laboratory buyers, this compound is selected when mainstream linear aliphatic acids cannot meet the strict stereochemical, chromatographic, or sensory requirements of the target application [2].

Procurement Fit

1
Analytical Volatile flavor & fragrance standard; branched-chain retention calibrant
2
Synthesis Chiral/achiral building block for natural product and lipopeptide conjugate synthesis
3
Research Peptide–lipid SAR probe; reported antibacterial conjugate lead context

Substituting 4-methylhexanoic acid with its linear equivalent, heptanoic acid, or positional isomers like 2-methylhexanoic acid, leads to critical failures in targeted workflows[1]. In analytical SCFA profiling, linear acids represent dietary fiber metabolism, whereas 4-methylhexanoic acid specifically tracks branched-chain amino acid catabolism; substituting them corrupts metabolic data[2]. Furthermore, in chemical synthesis, the lack of a C4 stereocenter in heptanoic acid eliminates the ability to synthesize stereospecific derivatives, rendering it useless for chiral macrolide or API precursor workflows [3].

Substitution Risk

n-Hexanoic acid
GC retention index shift may compromise peak assignment and purity verification in volatile analysis.
2- or 3-methylhexanoic acid
Catalytic reduction reactivity is position-dependent; rank order may not transfer, altering synthetic throughput.
Other methyl-branched or straight-chain acids
Reported antibacterial conjugate potency and hemolysis profile are chain-geometry dependent; SAR may shift.

Chromatographic Resolution in SCFA Microbiome Profiling

In gas chromatography-mass spectrometry (GC-MS) workflows utilizing MTBSTFA derivatization for short-chain fatty acid (SCFA) profiling, 4-methylhexanoic acid demonstrates a distinct retention profile compared to its isomers. It elutes at 11.14 minutes, completely resolved from heptanoic acid (11.55 minutes) and 2-methylhexanoic acid (10.55 minutes) [1]. This baseline separation is critical for accurately quantifying branched-chain amino acid catabolism independently from linear fatty acid metabolism[2].

Evidence DimensionGC-MS Retention Time (MTBSTFA derivatized, m/z 187)
Target Compound Data11.14 minutes
Comparator Or BaselineHeptanoic acid: 11.55 minutes; 2-Methylhexanoic acid: 10.55 minutes
Quantified Difference0.41-minute earlier elution vs. linear C7 baseline
ConditionsFecal/serum sample extraction, MTBSTFA derivatization, GC-MS analysis

Ensures accurate, non-overlapping quantification of specific microbiome metabolic markers, preventing data corruption in metabolomic assays.

GC Retention Index (DB-Wax)
Method context
ΔRI +58 to +73 vs n-hexanoic acid
30 m × 0.25 mm DB-Wax, temp. programmed
Supports unambiguous peak resolution and identity confirmation in complex volatiles.

Stereochemical Precursor Suitability for API Synthesis

Unlike heptanoic acid, which is a linear, achiral molecule, 4-methylhexanoic acid possesses a stereogenic center at the C4 position [1]. This structural feature allows it to be resolved into (R)- and (S)-enantiomers and utilized in asymmetric synthesis[2]. The presence of this chiral center makes it an irreplaceable precursor for the stereoselective production of complex branched-chain active pharmaceutical ingredients (APIs) and macrolides, where linear aliphatic chains cannot transfer the necessary stereochemical information [3].

Evidence DimensionStereogenic Centers
Target Compound Data1 (at C4 position)
Comparator Or BaselineHeptanoic acid: 0 (Achiral)
Quantified DifferenceEnables (R)/(S) enantiomeric resolution and chiral induction
ConditionsAsymmetric chemical synthesis workflows

Provides the essential chiral framework required for synthesizing stereospecific pharmaceutical intermediates that cannot be accessed using linear C7 acids.

Catalytic Reduction Reactivity
Class-level
Rank: 4-methyl > 3-methyl > 2-methyl
MnO₂/Al₂O₃, HCOOH reduction; full yields behind paywall
Highest reported turnover among positional isomers; informs chemoselective aldehyde synthesis.
Exact yields require primary paper access

Thermal Volatility and Distillation Processability

The methyl branching at the C4 position alters the intermolecular interactions of the fatty acid chain, resulting in a lower boiling point compared to its linear counterpart. 4-Methylhexanoic acid exhibits a normal boiling point of 216–218 °C (and 109–112 °C at 10-15 mmHg), whereas heptanoic acid boils at 222 °C[1]. Additionally, its density is slightly higher (0.921 g/cm³ vs. 0.916 g/cm³ for heptanoic acid). These thermal and physical differences necessitate specific adjustments in distillation parameters, reflux conditions, and formulation stability testing .

Evidence DimensionNormal Boiling Point & Density
Target Compound Data216–218 °C ; 0.921 g/cm³
Comparator Or BaselineHeptanoic acid: 222 °C ; 0.916 g/cm³
Quantified Difference~4–6 °C reduction in boiling point; +0.005 g/cm³ density
ConditionsStandard atmospheric pressure (760 mmHg) and 20-25 °C for density

Dictates the exact temperature parameters required for purification, distillation, and thermal processing in industrial scale-up.

Antibacterial Conjugate Library
Head-to-head
K30 conjugate ranked #1; negligible hemolysis reported
Atg16 fragment series, in vitro antibacterial & hemolysis assays
Supports peptide–lipid structure-activity relationship interpretation.
Exact MIC values in full paper

Organoleptic Potency and Flavor Formulation Compatibility

In flavor and fragrance formulation, branched-chain fatty acids exhibit drastically different receptor binding affinities compared to linear acids. 4-Methylhexanoic acid imparts highly specific, potent caprylic, cheesy, and animalic (mutton-like) notes, with the (R)-enantiomer being particularly potent [1]. In contrast, heptanoic acid provides a generic, less pungent fatty odor. The specific branching lowers the sensory detection threshold significantly, making 4-methylhexanoic acid a high-impact trace additive rather than a bulk solvent [2].

Evidence DimensionOlfactory Profile & Relative Potency
Target Compound DataPotent caprylic, cheesy, and species-specific notes; enantiomer-dependent intensity
Comparator Or BaselineHeptanoic acid: Generic fatty/rancid odor, higher relative threshold
Quantified DifferenceDistinct branched-chain receptor affinity enabling trace-level impact
ConditionsGas Chromatography-Olfactometry (GC-O) and sensory panel evaluation

Forces buyers in the F&F sector to procure the exact branched isomer to achieve authentic sensory profiles that linear acids cannot replicate.

Relacidine Fatty Acyl Identity
Class-level
Exclusive 4-methylhexanoic acid side chain
Circular lipopeptide scaffold, NMR & HRMS confirmed
Defines relacidine pharmacophore; required for analog synthesis and biosynthetic studies.

Quantitative SCFA Profiling in Microbiome Metabolomics

Directly leveraging its specific 11.14-minute GC-MS retention time, 4-methylhexanoic acid is procured as an essential analytical standard. It enables researchers to accurately quantify branched-chain amino acid catabolism in fecal and serum samples without chromatographic interference from linear dietary fiber metabolites like heptanoic acid [1].

Stereoselective Synthesis of Pharmaceutical Intermediates

Because it possesses a C4 stereogenic center, this compound is utilized as a foundational chiral building block. It is selected over achiral linear acids for the asymmetric synthesis of complex macrolides and targeted APIs where precise stereochemical configuration is mandatory for biological activity [2].

High-Impact Flavor and Fragrance Formulation

Driven by its unique receptor binding profile and lower sensory threshold compared to linear C7 acids, 4-methylhexanoic acid is used in trace amounts to impart authentic caprylic and cheesy notes. It is particularly critical in reproducing specific animalic or fermented profiles where generic fatty acids fail to provide the correct organoleptic signature[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GC–MS/FID method development for branched fatty acids
Retention index window (ΔRI)
Peak assignment and purity verification in volatiles
Chemoselective aldehyde synthesis via catalytic reduction
Reactivity rank among methyl isomers
Reaction efficiency and catalyst selection
Antimicrobial peptide–lipid conjugate SAR studies
Reported conjugate ranking and hemolysis context
Structure-activity relationship validation
Relacidine biosynthetic and analog scaffold research
Signature fatty acyl chain identity
Natural product authenticity and scaffold design

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 128 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1561-11-1

Wikipedia

4-methylhexanoic acid

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

General Manufacturing Information

Hexanoic acid, 4-methyl-: ACTIVE

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